

# Application Notes: LRRK2-IN-1, a Potent Inhibitor of LRRK2 Kinase Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR-1903

Cat. No.: B15543256

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## Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, is the most common pathogenic mutation and leads to a hyperactive kinase state. This has established LRRK2 as a critical therapeutic target, with the development of specific kinase inhibitors being a primary strategy for disease-modifying therapies. LRRK2-IN-1 is a potent, selective, and cell-permeable inhibitor of LRRK2 kinase activity, making it an invaluable tool for researchers studying LRRK2 signaling and its role in disease.[1] These application notes provide detailed protocols for utilizing LRRK2-IN-1 to investigate LRRK2 kinase inhibition in biochemical and cellular assays.

## Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.[2][3] The inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 itself at key autophosphorylation sites, such as Ser910 and Ser935, and the phosphorylation of its physiological substrates, most notably Rab10 at Threonine 73 (pT73).[1][2][4] A reduction in the phosphorylation of these sites serves as a reliable biomarker for LRRK2 kinase inhibition.[4]

The inhibition of LRRK2 leads to the dephosphorylation of Ser910 and Ser935, which in turn disrupts the binding of 14-3-3 proteins to LRRK2.[\[2\]](#)

## Data Presentation: Quantitative Analysis of LRRK2-IN-1 Activity

The potency of LRRK2-IN-1 has been determined in various biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.

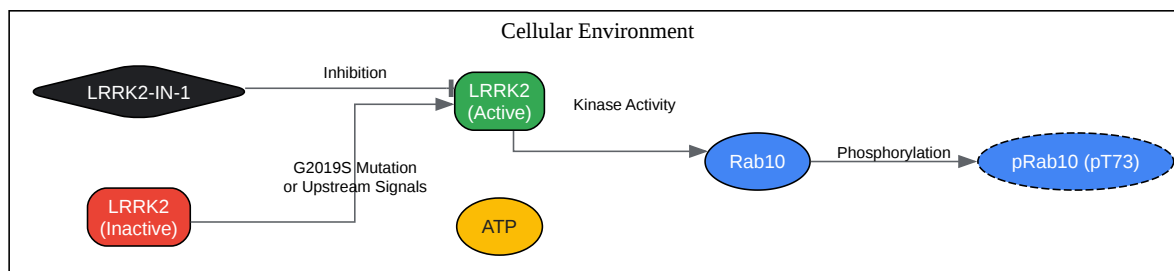
Target	Assay Type	IC50 (nM)
LRRK2 (WT)	Biochemical	13
LRRK2 (G2019S)	Biochemical	6
LRRK2 (A2016T)	Biochemical	2450
LRRK2 (G2019S + A2016T)	Biochemical	3080

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants.[\[2\]](#)[\[5\]](#)

Cell Line	Assay Type	Target Readout	IC50 (μM)
HEK293	TR-FRET	LRRK2 (WT) inhibition	0.08
HEK293	TR-FRET	LRRK2 (G2019S) inhibition	0.03
HEK293	Western Blot	Dephosphorylation of Ser910/Ser935	~1-3
HepG2	Cytotoxicity	Cell Viability	49.3

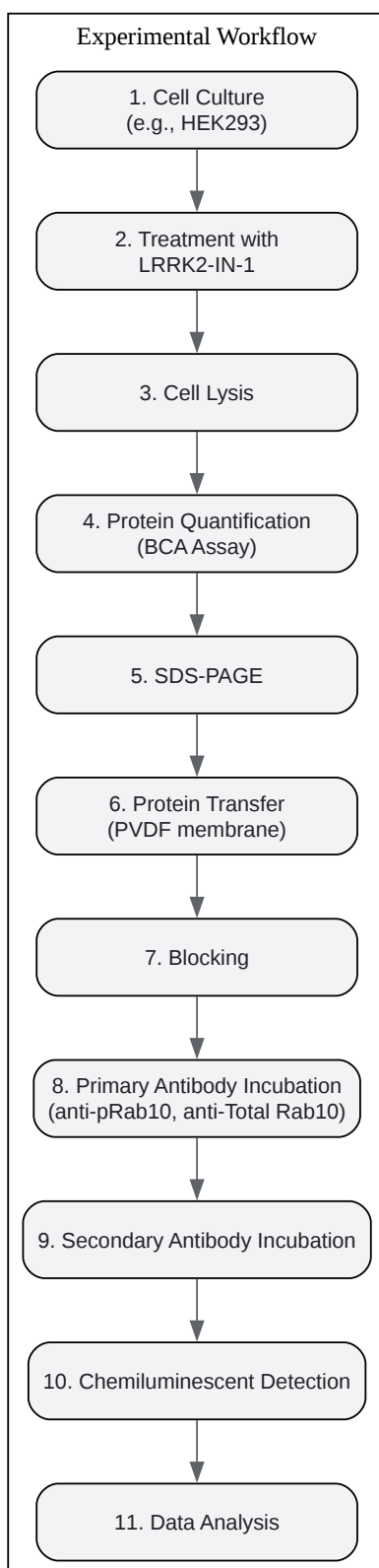
Table 2: Cellular Activity of LRRK2-IN-1.[\[1\]](#)

## Visualizations: Signaling Pathways and Experimental Workflows



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Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)